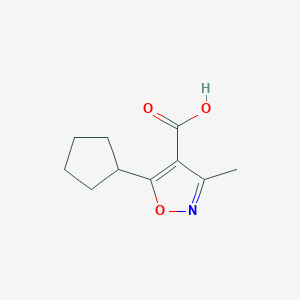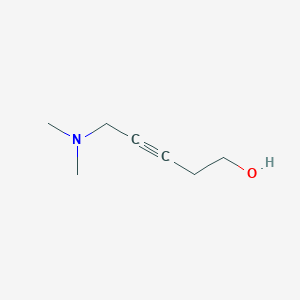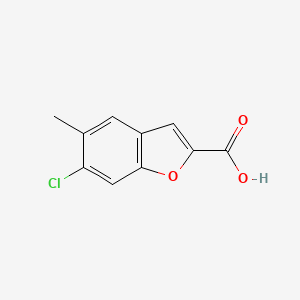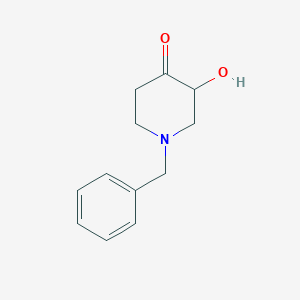![molecular formula C8H11N5S B13071420 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features both thiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole rings in a single molecule makes this compound particularly interesting for research and development in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with dimethyl sulfate to form the dimethylthiazole intermediate. This intermediate is then reacted with propargyl bromide to introduce the propargyl group. The final step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with sodium azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Both the thiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiazole and triazole derivatives.
科学研究应用
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer, neurological disorders, and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole ring.
1,2,3-Triazole: A simple triazole compound used in various chemical reactions.
Uniqueness
1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both thiazole and triazole rings in a single molecule. This dual functionality allows it to interact with a wider range of biological targets and exhibit a broader spectrum of biological activities compared to compounds with only one of these rings .
属性
分子式 |
C8H11N5S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-6(2)14-8(10-5)4-13-3-7(9)11-12-13/h3H,4,9H2,1-2H3 |
InChI 键 |
BYQBDUKJARSXCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)CN2C=C(N=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


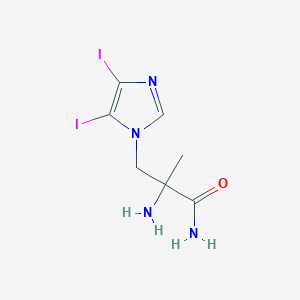

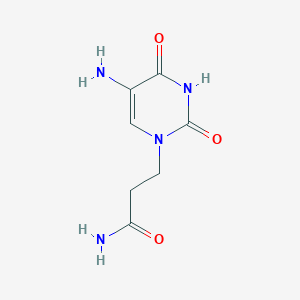
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
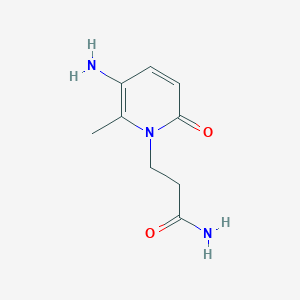
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
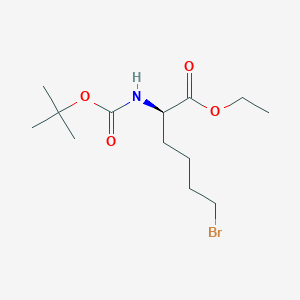
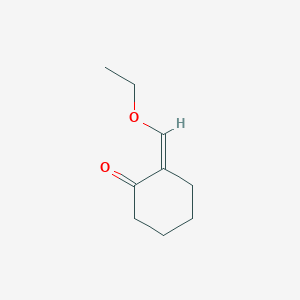
![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
